beta-Pinene
Overview
Description
Synthesis Analysis
β-Pinene can be synthesized through various methods. One approach involves the reaction of β-pinene with thiols using zinc chloride catalyst, resulting in the synthesis of pinane-type sulfides through regiospecific reactions and the formation of anti-Markovnikov addition products. However, the pinane structure can isomerize into menthane in the presence of boron trifluoride etherate (Nikitina et al., 2006). Additionally, the isomerization of α-pinene over Beta zeolites synthesized by different methods has been studied, revealing insights into the transformation mechanisms of these terpenes (Gündüz et al., 2005).
Molecular Structure Analysis
The gas-phase molecular structures of β-pinene and its oxidation product nopinone have been investigated using Fourier transform microwave spectroscopy, revealing that the structures are very similar except for the substituents at C2. In the gas phase, C2 is a center of planarity in both molecules, showcasing the minimal structural changes upon oxidation (Neeman, Avilés-Moreno, & Huet, 2017).
Chemical Reactions and Properties
β-Pinene undergoes various chemical reactions, including ozonolysis, which results in the formation of multifunctional organic acids like pinic acid and norpinic acid. These reactions are crucial for understanding the atmospheric chemistry of β-pinene and its role as an aerosol precursor (Ma & Marston, 2008).
Scientific Research Applications
Biochemistry and Cellular Biology : Beta-pinene affects the electron transport chain in yeast, specifically targeting the cytochrome b region, thus inhibiting respiration in yeast cells (Uribe, Ramírez, & Peña, 1985).
Pharmacology and Medicine : It exhibits significant pharmacological effects such as:
- Supraspinal antinociceptive actions in rodents, potentially acting as a partial agonist through mu opioid receptors (Liapi et al., 2007).
- Hypoglycemic and hypolipemic effects, suggesting anti-inflammatory action in diabetic rats (Santos et al., 2022).
- Antidepressant-like effect through interaction with the monoaminergic system (Guzmán-Gutiérrez et al., 2015).
Agriculture and Pest Control : Beta-pinene analogues show extreme insecticidal activity against Plutella xylostella (Li et al., 2016).
Plant Physiology : It inhibits early rice growth by altering plant biochemistry and enhancing the activity of enzymes involved in plant defense (Chowhan et al., 2011).
Chemical Engineering and Material Science : Beta-pinene is crucial in the electrochemical recognition and discrimination of enantiomers, with applications in the chemical industry and biomedicine (Deng et al., 2017).
Microbiology and Biotechnology : Its antimicrobial activity against bacterial and fungal cells is significant, with potential in developing new therapeutic agents (da Silva et al., 2012).
Neuroscience and Psychology : Inhalation of beta-pinene affects human electroencephalographic activity, indicating its influence on the brain and potential applications in aromatherapy (Kim et al., 2018).
Toxicology : Its exposure in occupational settings like joinery shops can exceed safe limits, affecting respiratory health (Eriksson et al., 1997).
Safety And Hazards
Future Directions
Existing data suggests that pinene and linalool are relevant candidates for further investigation as novel medicines for illnesses, including stroke, ischemia, inflammatory and neuropathic pain (including migraine), cognitive impairment (relevant to Alzheimer’s disease and ageing), insomnia, anxiety, and depression . Optimizing the phytochemical profile of cannabis chemovars to yield therapeutic levels of beneficial terpenes and cannabinoids, such as linalool, pinene, and CBD, could present a unique opportunity to discover novel medicines to treat psychiatric and neurological illnesses .
properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-60-2 | |
Record name | Poly(β-pinene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7027049 | |
Record name | beta-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |
Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |
Source | EPA Chemicals under the TSCA | |
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Record name | beta-Pinene | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | β-PINENE | |
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Boiling Point |
166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Flash Point |
Flash point : 88 °F, 88 °F | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | β-PINENE | |
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URL | https://www.osha.gov/chemicaldata/1021 | |
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Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | BETA-PINENE | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860 at 25 °C, 0.867-0.871, 0.86 | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | β-PINENE | |
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Vapor Density |
4.7 (Air = 1), 4.7 | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Vapor Pressure |
2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |
Record name | beta-Pinene | |
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Record name | BETA-PINENE | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
beta-Pinene | |
Color/Form |
Colorless transparent liquid | |
CAS RN |
127-91-3 | |
Record name | β-Pinene | |
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Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |
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Record name | β-PINENE | |
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Melting Point |
-61.5 °C, -78.7 °F | |
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Record name | β-PINENE | |
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URL | https://www.osha.gov/chemicaldata/1021 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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